molecular formula C11H10N4 B2801897 3-Azido-1-phenylcyclobutane-1-carbonitrile CAS No. 2137144-71-7

3-Azido-1-phenylcyclobutane-1-carbonitrile

Cat. No.: B2801897
CAS No.: 2137144-71-7
M. Wt: 198.229
InChI Key: UMOQKPIRRUTVKH-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-phenylcyclobutane-1-carbonitrile is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.229. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A key synthetic method involves a dynamic addition-intramolecular substitution sequence, leading to the formation of stable bicyclic compounds with moderate to good yields. This process includes reversible addition of hydrogen cyanide onto imines and intramolecular nucleophilic substitution (De Blieck & Stevens, 2011).

  • Structural Analysis : The molecular structures of novel heterocyclic compounds synthesized through diazo-coupling reactions are confirmed using various spectroscopic techniques. These include UV-Visible, FTIR, 1H NMR, Mass, and elemental analysis (Mallikarjuna & Keshavayya, 2020).

Chemical Transformations and Applications

  • Formation of Diverse Heterocycles : Research demonstrates the conversion of certain compounds into various heterocyclic systems, including pteridine and purine analogues, through simple transformation steps. These compounds show potential for further chemical manipulation (Cada et al., 1990).

  • Cycloaddition Reactions : Proximity-assisted cycloaddition reactions of azidonitriles yield diversely functionalized bicyclic tetrazoles. These reactions, even at room temperature or lower, indicate significant potential in synthetic chemistry (Hanessian et al., 2010).

Biological and Pharmacological Potentials

  • Antioxidant Properties : Certain phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, synthesized using similar chemical frameworks, have shown significant in vitro antioxidant activity. This indicates the potential biological relevance of these compounds (Savegnago et al., 2016).

  • Antimicrobial and Antitubercular Activity : Novel heterocyclic compounds synthesized from similar chemical structures have demonstrated promising antimicrobial and antitubercular activities against various microbial strains, including Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Mallikarjuna & Keshavayya, 2020).

Material Science and Nanotechnology

  • Carbon Nanotube Synthesis : Nitrogen-doped carbon nanotubes, synthesized from related carbonitrile compounds, have shown promising results in lithium-ion battery applications, demonstrating the relevance of such compounds in advanced material science (Sridhar et al., 2015).

Properties

IUPAC Name

3-azido-1-phenylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOQKPIRRUTVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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